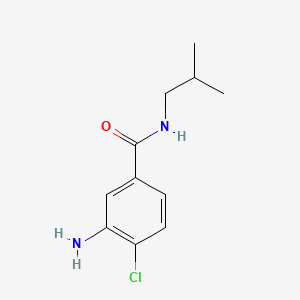

3-amino-4-chloro-N-isobutylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-4-chloro-N-isobutylbenzamide is a chemical compound with the molecular formula C11H15ClN2O . It has a molecular weight of 226.71 . The compound appears as a white to brown solid .

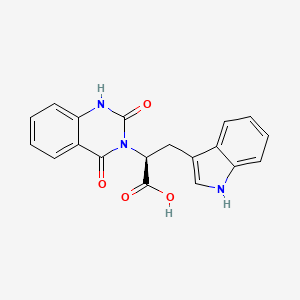

Molecular Structure Analysis

The InChI code for 3-amino-4-chloro-N-isobutylbenzamide is 1S/C11H15ClN2O/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6,13H2,1-2H3,(H,14,15) . This indicates the presence of an isobutyl group attached to a benzamide core, with a chlorine atom and an amino group substituted at the 4th and 3rd positions of the benzene ring, respectively .Physical And Chemical Properties Analysis

3-amino-4-chloro-N-isobutylbenzamide is a white to brown solid . It has a molecular weight of 226.71 . It should be stored at a temperature of +4°C .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Processes : The synthesis of related compounds such as 2-Amino-5-chloro-N,3-dimethylbenzamide and 3-Methyl-2-nitrobenzoic acid involves multiple steps including chlorination, oxidation, ammonolysis, esterification, and amidation. These processes are crucial in the production of key intermediates and target products in pharmaceutical and chemical research (Zhang Zho, 2014) (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).

Potential Medicinal Applications

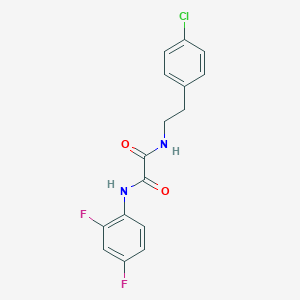

- Pro-apoptotic Activity : Derivatives of compounds similar to 3-amino-4-chloro-N-isobutylbenzamide have shown proapoptotic activities, particularly in cancer research. For instance, synthesized derivatives from indapamide showed significant activity against melanoma cell lines (Ö. Yılmaz, Suna Özbaş Turan, J. Akbuğa, P. Tiber, O. Orun, C. Supuran, Ş. Küçükgüzel, 2015).

Chemical Properties and Analysis

- Reductive Chemistry : The reductive chemistry of similar compounds, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, is studied for understanding its selective toxicity and the mechanisms involved in its enzymatic reduction. Such studies are essential for drug development and understanding the pharmacological properties of related compounds (B. Palmer, P. V. van Zijl, W. Denny, W. Wilson, 1995).

Reactions and Derivatives

- Chemical Reactions and Derivatives : Various reactions, including decarboxylation and interaction with thiosemicarbazide, lead to the formation of derivatives with potential pharmacological significance. These reactions form the basis for developing new compounds with varied applications (O. V. Kildisheva, N. P. Gambaryan, M. M. Polonskaya, I. L. Knunyants, 1956) (A. G. Balya, A. N. Vasilenko, V. Brovarets, B. S. Drach, 2008).

Propriétés

IUPAC Name |

3-amino-4-chloro-N-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6,13H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMAOLZOUVKKEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2523614.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2523615.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2523619.png)

![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide](/img/structure/B2523620.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B2523622.png)

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2523623.png)

![3-((4-phenyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2523624.png)

![Bis(1-[(3-methoxyphenyl)methyl]guanidine), sulfuric acid](/img/structure/B2523626.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523631.png)